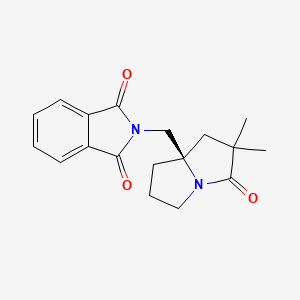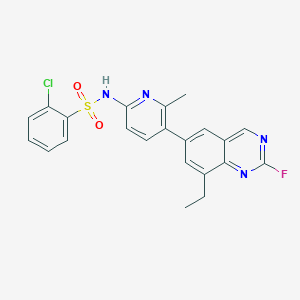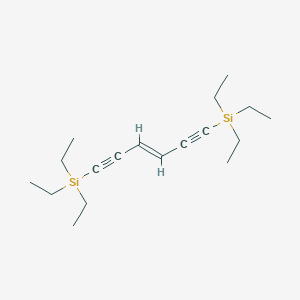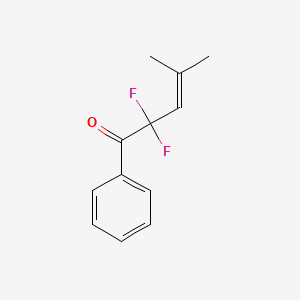
(R)-2-((2,2-dimethyl-3-oxohexahydro-1H-pyrrolizin-7a-yl)methyl)isoindoline-1,3-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-2-((2,2-dimethyl-3-oxohexahydro-1H-pyrrolizin-7a-yl)methyl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of isoindoline derivatives
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-((2,2-dimethyl-3-oxohexahydro-1H-pyrrolizin-7a-yl)methyl)isoindoline-1,3-dione typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the Isoindoline Core: This can be achieved through cyclization reactions involving phthalic anhydride and amines.
Introduction of the Pyrrolizinyl Group: This step may involve the use of specific reagents and catalysts to introduce the pyrrolizinyl moiety.
Final Coupling and Purification: The final product is obtained through coupling reactions followed by purification techniques such as chromatography.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Use of Catalysts: To enhance reaction rates and selectivity.
Controlled Reaction Conditions: Such as temperature, pressure, and pH.
Purification Techniques: Including crystallization, distillation, and chromatography.
化学反応の分析
Types of Reactions
®-2-((2,2-dimethyl-3-oxohexahydro-1H-pyrrolizin-7a-yl)methyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
Chemistry
In chemistry, ®-2-((2,2-dimethyl-3-oxohexahydro-1H-pyrrolizin-7a-yl)methyl)isoindoline-1,3-dione is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Medicine
In medicinal chemistry, derivatives of isoindoline are often explored for their potential therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry
In the industrial sector, such compounds may be used in the development of new materials, including polymers and coatings.
作用機序
The mechanism of action of ®-2-((2,2-dimethyl-3-oxohexahydro-1H-pyrrolizin-7a-yl)methyl)isoindoline-1,3-dione involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to cellular receptors to modulate signaling pathways.
Pathways: Involvement in metabolic or signaling pathways that lead to the observed biological effects.
類似化合物との比較
Similar Compounds
Isoindoline Derivatives: Compounds with similar core structures but different substituents.
Pyrrolizine Derivatives: Compounds with similar pyrrolizine moieties.
Uniqueness
®-2-((2,2-dimethyl-3-oxohexahydro-1H-pyrrolizin-7a-yl)methyl)isoindoline-1,3-dione is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological and chemical properties compared to other similar compounds.
特性
分子式 |
C18H20N2O3 |
|---|---|
分子量 |
312.4 g/mol |
IUPAC名 |
2-[[(8R)-6,6-dimethyl-5-oxo-1,2,3,7-tetrahydropyrrolizin-8-yl]methyl]isoindole-1,3-dione |
InChI |
InChI=1S/C18H20N2O3/c1-17(2)10-18(8-5-9-20(18)16(17)23)11-19-14(21)12-6-3-4-7-13(12)15(19)22/h3-4,6-7H,5,8-11H2,1-2H3/t18-/m1/s1 |
InChIキー |
HAZFBBFUMBFYHQ-GOSISDBHSA-N |
異性体SMILES |
CC1(C[C@]2(CCCN2C1=O)CN3C(=O)C4=CC=CC=C4C3=O)C |
正規SMILES |
CC1(CC2(CCCN2C1=O)CN3C(=O)C4=CC=CC=C4C3=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![(1R,2S,4S)-ethyl 7-oxabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B12843892.png)

![2-(4-Bromophenyl)-2-azaspiro[4.4]nonane](/img/structure/B12843896.png)
![1-[5-(4-Tert-butylphenyl)-2-thienyl]ethanone](/img/structure/B12843908.png)
![2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12843909.png)

![5-[4-(Benzyloxy)phenyl]-1H-indole](/img/structure/B12843911.png)


